2-(2-Anilinoethenyl)-5-chloro-3-ethyl-1,3-benzothiazol-3-ium iodide
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Overview
Description
2-(2-Anilinoethenyl)-5-chloro-3-ethyl-1,3-benzothiazol-3-ium iodide is a synthetic organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring system, which is a heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Anilinoethenyl)-5-chloro-3-ethyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of aniline derivatives with benzothiazole precursors. One common method involves the condensation of 2-chloro-3-ethylbenzothiazolium iodide with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Anilinoethenyl)-5-chloro-3-ethyl-1,3-benzothiazol-3-ium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or anilino positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiazolium salts, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: It has shown potential as a fluorescent probe for the detection of biological molecules and as a staining agent in microscopy.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain cellular pathways involved in cancer progression.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2-Anilinoethenyl)-5-chloro-3-ethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and nucleic acids, leading to alterations in their function and activity.
Pathways Involved: It may inhibit cellular pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Anilinoethenyl)-4,5-dihydro-3-methyl-thiazolium iodide
- 2-Anilinoethanol
- Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate
Uniqueness
2-(2-Anilinoethenyl)-5-chloro-3-ethyl-1,3-benzothiazol-3-ium iodide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61923-29-3 |
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Molecular Formula |
C17H16ClIN2S |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C17H15ClN2S.HI/c1-2-20-15-12-13(18)8-9-16(15)21-17(20)10-11-19-14-6-4-3-5-7-14;/h3-12H,2H2,1H3;1H |
InChI Key |
BYEACSHUVLODLT-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=C(C=C2)Cl)C=CNC3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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